molecular formula C19H24O3 B12348122 CID 156588850

CID 156588850

Cat. No.: B12348122
M. Wt: 300.4 g/mol
InChI Key: YBBLGVSZEQJPSK-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588850” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 156588850 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, such as oxidation or reduction, to modify its structure.

    Final Conversion: The final step involves converting the intermediate into the desired compound, this compound, through a series of purification and isolation processes.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CID 156588850 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to facilitate the reactions, such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The oxidation of this compound may produce a corresponding ketone or aldehyde.

    Reduction: Reduction may yield an alcohol or amine derivative.

    Substitution: Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

CID 156588850 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be used in biological assays to study its effects on various biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which CID 156588850 exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to CID 156588850 include those with related chemical structures or functional groups. Examples of similar compounds are:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin derivative.

    CID 5362065: A β-lactam antibiotic.

    CID 5479530: Another β-lactam antibiotic.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-2-17-13-9-6-4-3-5-7-12-16-22-19(21)15-11-8-10-14-18(17)20/h3-5,7-15,17-18,20H,2,6,16H2,1H3/t17-,18+/m0/s1

InChI Key

YBBLGVSZEQJPSK-ZWKOTPCHSA-N

Isomeric SMILES

CC[C@H]1[CH][CH]C/C=C\C=C/[CH]COC(=O)/C=C\C=C/[CH][C@H]1O

Canonical SMILES

CCC1[CH][CH]CC=CC=C[CH]COC(=O)C=CC=C[CH]C1O

Origin of Product

United States

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